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4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde
Overview
Description
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10O2 and a molecular weight of 174.20 g/mol. It is characterized by a benzene ring substituted with a hydroxybut-1-yn-1-yl group and an aldehyde group. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.
Biochemical Analysis
Biochemical Properties
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s aldehyde group can form Schiff bases with amino groups in proteins, leading to potential enzyme inhibition or modification of protein function. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s interaction with biomolecules .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering cellular responses. Furthermore, its impact on gene expression can result in modifications to cellular functions and metabolic activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to the compound can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function. At higher doses, it can lead to significant changes in cellular processes, including potential toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s aldehyde group can undergo oxidation or reduction reactions, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s biological activity and its role in cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters or binding proteins, affecting its localization and accumulation. Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Hydroxylation of 4-(4-yn-1-yl)benzaldehyde: This involves the addition of a hydroxyl group to the alkyne moiety using appropriate reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst.
Alkylation of 4-hydroxybenzaldehyde: This method involves the reaction of 4-hydroxybenzaldehyde with a suitable alkyne precursor under controlled conditions to introduce the hydroxybut-1-yn-1-yl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. The choice of reagents, solvents, and reaction conditions is tailored to achieve cost-effective and scalable production.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in aqueous solution, at room temperature.
Reduction: NaBH4, LiAlH4, in anhydrous ether, at low temperatures.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid.
Reduction: 4-(4-Hydroxybut-1-yn-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde serves as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly valuable in the development of anti-inflammatory and analgesic drugs. The compound's structure allows for modifications that can lead to the creation of novel therapeutic agents.
Case Study:
In a study published in Organic & Biomolecular Chemistry, researchers utilized this compound to synthesize derivatives that exhibited enhanced anti-inflammatory activity. The synthesized compounds were tested for their efficacy against specific inflammatory pathways, demonstrating the potential of this compound in drug design .
Organic Synthesis
Building Block for Complex Molecules:
This compound is widely used as a building block in organic synthesis, facilitating the formation of more complex structures. Its unique functional groups allow for diverse chemical reactions, including nucleophilic substitutions and coupling reactions.
Data Table: Synthesis Reactions Involving this compound
Reaction Type | Conditions | Products Obtained |
---|---|---|
Sonogashira Coupling | Pd(OAc)₂, CuI, THF | Various alkynylated products |
Hydroacylation | NHC catalyst, THF | Hydroacylated derivatives |
Oxidation | KMnO₄ or similar oxidants | Carbonyl derivatives |
Material Science
Applications in Advanced Materials:
The compound is also employed in material science for the formulation of advanced materials, such as polymers and coatings. Its chemical properties enhance the performance characteristics of materials, making them suitable for high-performance applications.
Example Application:
In research focused on polymer composites, this compound was incorporated into polymer matrices to improve thermal stability and mechanical strength. The resulting materials exhibited superior properties compared to traditional polymers .
Biochemical Research
Enzyme Inhibition Studies:
Researchers utilize this compound in biochemical studies to investigate enzyme inhibition and receptor binding mechanisms. Its structural features allow it to interact with various biological targets, providing insights into biochemical pathways.
Research Findings:
A study highlighted its potential as an inhibitor for specific enzymes involved in metabolic pathways. The binding affinity and inhibition kinetics were characterized using various biochemical assays, revealing promising results for further development .
Flavor and Fragrance Industry
Aromatic Properties:
Due to its aromatic nature, this compound finds applications in the flavor and fragrance industry. It can enhance scent profiles in various products, contributing to the development of new fragrances.
Market Analysis:
The demand for natural and synthetic aromatic compounds has led to increased interest in utilizing this compound in creating unique scent formulations that cater to consumer preferences .
Mechanism of Action
The mechanism by which 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-(4-hydroxybut-1-yn-1-yl)benzonitrile
4-(4-hydroxybut-1-yn-1-yl)benzoic acid
4-(4-hydroxybut-1-yn-1-yl)benzyl alcohol
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Biological Activity
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and relevant case studies.
This compound, with the molecular formula CHO, features a hydroxyl group and an alkyne moiety that may contribute to its reactivity and biological interactions. The compound's structure is illustrated below:
Synthesis
The synthesis of this compound can be achieved through various methods including propargylation reactions. For example, one study demonstrated the successful propargylation of benzaldehyde derivatives using potassium allenyltrifluoroborate under acidic conditions with high yields .
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit anticancer properties. A study assessed the cytotoxic effects of related compounds on various cancer cell lines, including lung carcinoma (A549), hepatoblastoma (HepG2), and acute lymphoblastic leukemia (MOLT-3). The results showed no significant cytotoxicity for the tested compounds, suggesting that further modifications might be necessary to enhance their efficacy against these tumors .
Antioxidant Activity
The antioxidant capacity of compounds containing similar functional groups has been documented. The presence of the hydroxyl group is often associated with increased radical scavenging activity. A comparative analysis of various benzaldehyde derivatives revealed that those with additional hydroxyl or alkyne functionalities exhibited enhanced antioxidant properties .
Case Studies
Properties
IUPAC Name |
4-(4-hydroxybut-1-ynyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,9,12H,2,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMGWHGSRGUHJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650802 | |
Record name | 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
544707-13-3 | |
Record name | 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.